2-(Carboxymethyl)-6-hydroxybenzoic acid

Descripción

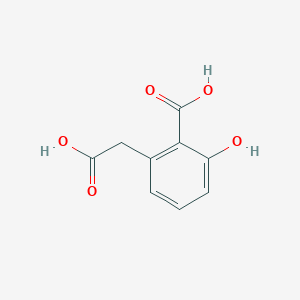

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(carboxymethyl)-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOGFSXZQPLMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508910 | |

| Record name | 2-(Carboxymethyl)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42421-12-5 | |

| Record name | 2-(Carboxymethyl)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(Carboxymethyl)-6-hydroxybenzoic acid

Established methodologies for the synthesis of this compound and its analogs primarily rely on the functionalization of pre-existing aromatic frameworks. These routes can be broadly categorized based on the sequence and nature of the bond-forming events.

A primary and direct route to this compound involves the O-carboxymethylation of a suitable dihydroxybenzoic acid precursor. This strategy is an application of the Williamson ether synthesis, a robust method for forming ether linkages. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

The most logical precursor for this approach is 2,6-dihydroxybenzoic acid. In the first step, the phenolic hydroxyl group is deprotonated by a strong base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. nih.govjapsonline.com This is followed by the introduction of a carboxymethylating agent, typically an α-haloacetic acid like chloroacetic acid or its sodium salt. japsonline.comnih.gov The phenoxide ion then displaces the halide to form the desired ether linkage. Careful control of stoichiometry is crucial to favor mono-carboxymethylation over di-substitution.

| Precursor | Carboxymethylating Agent | Base | Typical Solvent | Expected Product |

|---|---|---|---|---|

| 2,6-Dihydroxybenzoic acid | Chloroacetic acid (ClCH₂COOH) | Sodium Hydroxide (NaOH) | Water / Isopropanol | This compound |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | Sodium Chloroacetate (ClCH₂COONa) | Sodium Hydroxide (NaOH) | Water | Isomeric Carboxymethyl-hydroxybenzoic acids |

Stepwise protocols, where the hydroxyl and carboxymethyl groups are introduced in separate, sequential stages, offer an alternative but often more complex approach. Such multi-step syntheses allow for greater control over regioselectivity, particularly when synthesizing specifically substituted isomers.

A hypothetical stepwise route could begin with a starting material like 2-bromo-6-methoxybenzoic acid. The synthesis would proceed through several key transformations:

Introduction of the Acetic Acid Moiety : The bromo-substituent can be converted into a phenylacetic acid sidechain. This could be achieved through a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with an appropriate acetylene (B1199291) derivative followed by hydration) or by forming an organometallic intermediate (e.g., a Grignard reagent) and reacting it with a protected glycolaldehyde (B1209225) equivalent, followed by oxidation.

Demethylation : The methoxy (B1213986) group, serving as a protected hydroxyl, would then be cleaved to reveal the free phenol (B47542). This is commonly accomplished using strong reagents like boron tribromide (BBr₃). chemicalbook.com

Hydrolysis : If the carboxylic acid groups were protected as esters during the synthesis, a final hydrolysis step would be required to yield the target molecule.

This stepwise approach, while longer, prevents issues with selectivity that can arise in direct functionalization methods.

This approach is closely related to direct carboxymethylation and represents the most practical of the established routes. The synthesis begins with a readily available dihydroxybenzoic acid, which is then derivatized to introduce the carboxymethyl side chain.

The synthesis of the precursor, 2,6-dihydroxybenzoic acid, can be accomplished via the enzymatic carboxylation of resorcinol (B1680541). mdpi.comresearchgate.net This biocatalytic method offers a green alternative to traditional chemical carboxylation. mdpi.comresearchgate.net Another key precursor, 2,5-dihydroxybenzoic acid (gentisic acid), can be prepared through the Kolbe-Schmitt reaction, which involves the carboxylation of hydroquinone (B1673460) using carbon dioxide, typically with an alkali metal salt under pressure. google.comgoogle.com

Once the dihydroxybenzoic acid precursor is obtained, the critical derivatization step is the selective carboxymethylation of one hydroxyl group, as detailed in section 2.1.1. The selectivity for mono-alkylation versus di-alkylation can be influenced by factors such as the molar ratio of the reactants, reaction time, and temperature.

Exploration of Novel Synthetic Pathways and Innovations

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies, with biocatalysis emerging as a powerful tool. nih.gov Novel pathways for synthesizing this compound and related hydroxyphenylacetic acids leverage engineered enzymatic cascades in microorganisms. nih.gov

These innovative routes often utilize renewable feedstocks. For instance, engineered strains of Escherichia coli have been developed to convert lignin-related compounds, such as p-coumaric and ferulic acids, into various hydroxyphenylacetic acids, including 4-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid. acs.org The bioconversions proceed through a series of enzymatic steps, including decarboxylation, epoxidation, isomerization, and oxidation. acs.org

Furthermore, enzymatic cascades can convert aromatic amino acids, like L-tyrosine, into p-hydroxyphenylacetic acid with high efficiency. nih.gov It is conceivable that a bespoke metabolic pathway could be designed and engineered to produce this compound specifically. This would involve selecting and combining appropriate enzymes (e.g., hydroxylases, carboxylases, and oxidoreductases) to construct a novel biosynthetic route in a microbial host. youtube.com Such biocatalytic approaches offer the potential for high-yielding, environmentally friendly production under mild reaction conditions. nih.gov

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is governed by the interplay of its three functional groups. The phenolic hydroxyl group, in particular, makes the aromatic ring highly susceptible to electrophilic substitution and oxidation.

The dihydroxyaromatic nature of the parent structure of this compound makes it prone to oxidation, a characteristic reaction of phenols, catechols, and hydroquinones. libretexts.orgresearchgate.net The oxidation of a hydroquinone to a para-benzoquinone is a facile and often reversible redox process, involving the loss of two protons and two electrons. researchgate.net

Treatment of this compound (derived from a 2,5-dihydroxy precursor) with a mild oxidizing agent is expected to yield the corresponding para-quinone derivative, 2-(Carboxymethyl)-1,4-benzoquinone-6-carboxylic acid. This transformation can be achieved using a variety of chemical, electrochemical, or enzymatic methods. mdpi.com The resulting quinone is a highly reactive α,β-unsaturated ketone system, which can act as a Michael acceptor and participate in various nucleophilic addition reactions.

| Oxidizing Agent/Method | Type | Notes |

|---|---|---|

| Fremy's Salt ((KSO₃)₂NO) | Chemical | A mild and selective oxidant for converting phenols and hydroquinones to quinones. libretexts.org |

| Chromic Acid (H₂CrO₄) | Chemical | A strong oxidant; can lead to complex product mixtures if not controlled. libretexts.org |

| Tyrosinase / Laccase | Enzymatic | Enzymes that catalyze the oxidation of phenols to quinones. |

| Electrochemical Oxidation | Electrochemical | Allows for controlled oxidation by applying a specific potential. mdpi.com |

Esterification and Transesterification Processes

The presence of two carboxylic acid groups in this compound allows for the formation of mono- and di-esters through esterification. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Given the two different carboxylic acid groups—one directly attached to the aromatic ring and the other on the methyl substituent—their reactivity towards esterification may differ. Generally, the reactivity can be influenced by steric hindrance and electronic effects. Boric acid has been shown to be a particularly effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids, suggesting that reaction conditions can be tuned to potentially favor one site over the other. researchgate.net

Transesterification, the conversion of one ester to another, can also be applied. This process, known as alcoholysis, typically involves reacting an ester with a different alcohol, often one with a higher boiling point, in the presence of an alkaline catalyst. nih.gov

Table 1: Examples of Esterification Conditions for Related Hydroxybenzoic Acids

Note: This data is for analogous compounds and is presented to illustrate the general conditions for esterification of hydroxybenzoic acids.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

| Benzoic acid | Methanol | Dowex H+/NaI | Reflux, 24h | Methyl benzoate | 82% | google.com |

| 4-Hydroxybenzoic acid | Ethanol | Dowex H+/NaI | Reflux, 72h | Ethyl 4-hydroxybenzoate (B8730719) | 51% | google.com |

| Salicylic (B10762653) acid (2-Hydroxybenzoic acid) | Ethanol | Dowex H+/NaI | Reflux, 72h | Ethyl salicylate (B1505791) | (50% conversion) | google.com |

| 4-Hydroxyisophthalic acid | Methanol | N/A | N/A | 1-Monomethyl ester of 4-hydroxyisophthalic acid | N/A | organic-chemistry.org |

Decarboxylation Mechanisms and Product Formation

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction often requires high temperatures or catalytic conditions. The stability of the resulting carbanion intermediate is a key factor. The presence of a hydroxyl group ortho to a carboxyl group, as is the case in this compound (similar to salicylic acid), can facilitate decarboxylation. This occurs via a mechanism involving an intramolecular hydrogen bond, which leads to the formation of a six-membered transition state, often referred to as the β-keto acid pathway, ultimately yielding a phenol. organic-chemistry.orgnih.gov

The subject compound possesses two carboxyl groups, raising the possibility of selective or complete decarboxylation.

Decarboxylation of the aryl carboxyl group: This would be analogous to the decarboxylation of salicylic acid, potentially yielding 2-hydroxyphenylacetic acid.

Decarboxylation of the acetic acid carboxyl group: This would yield 2-hydroxy-6-methylbenzoic acid.

Studies on substituted hydroxybenzoic acids show that reaction conditions can be tuned to achieve selective decarboxylation. For instance, multifunctional catalysts composed of bimetallic nanoparticles have been used for the selective decarboxylation of various hydroxybenzoic acid derivatives. nih.gov Furthermore, enzymatic methods offer high specificity; bacterial decarboxylases have been identified that act on specific phthalic acid isomers, suggesting that biocatalytic routes could be developed for selective transformations. researchgate.net

Table 2: Decarboxylation Products of Related Aromatic Acids

Note: This table illustrates decarboxylation products from analogous aromatic acids, as specific data for this compound is not available.

| Starting Material | Conditions/Catalyst | Product(s) | Reference |

| Phthalic acid | Bacillus sp. strain FO | Benzoic acid | researchgate.net |

| 4-Hydroxyphthalic acid | Pseudomonas testosteroni | 3-Hydroxybenzoic acid | researchgate.net |

| 4,5-Dihydroxyphthalic acid | Mixed culture ON-7 | Protocatechuic acid | researchgate.net |

| Various Hydroxybenzoic Acids | Choline chloride-urea (DES) | Phenol | libretexts.org |

Metal Complexation and Coordination Chemistry

The carboxylate and hydroxyl groups of this compound are excellent ligands for forming coordination complexes with a wide range of metal ions. The molecule can act as a multidentate ligand, binding to a metal center through the oxygen atoms of the hydroxyl group and one or both carboxylate groups.

Research on analogous molecules like 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid demonstrates a remarkable diversity in coordination modes. youtube.comgoogle.com The carboxylate group can coordinate to a metal center in several ways, including monodentate, bidentate chelating, or bridging modes. The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the solution (which determines the protonation state of the ligand), and the presence of other ligands. organic-chemistry.org In s-block metal compounds, bonding is primarily ionic, while with transition metals, more directional coordinate bonds are formed. youtube.com The presence of intramolecular hydrogen bonds can also confer a rigid geometry upon the ligand, influencing the structure of the resulting metal complex. google.com

Table 3: Coordination Modes of Carboxylate Ligands with Metal Ions

Note: This table describes general coordination behaviors observed in related hydroxybenzoic acid complexes.

| Metal Type | Typical Interaction | Common Coordination Modes | Structural Features | Reference |

| s-block (e.g., Li+, K+) | Essentially ionic | Bonds to multiple metal centers via various modes | Forms hydrophilic layers of metal-oxygen polyhedra | youtube.com |

| d-block (e.g., Cu2+, Mn2+) | Directional coordinate bonds | Monodentate (syn mode) or bidentate chelation | Discrete molecular units, chains, or 3D networks | youtube.comgoogle.com |

Amide Synthesis and Reactivity Profiles

Amides are typically synthesized from carboxylic acids by reaction with amines. The direct reaction is often difficult because the amine (a base) and the carboxylic acid react to form a stable ammonium (B1175870) carboxylate salt. google.com Therefore, the carboxylic acid group must first be "activated." Common methods include converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with the amine. nih.gov

Alternatively, coupling reagents can be used to facilitate direct amide bond formation. Reagents like carbodiimides or the use of boric acid as a catalyst can promote the reaction under milder conditions. nih.gov A patent for derivatives of 4-hydroxy-isophthalic acid describes the formation of a monoamide by first creating a monoester, which is then reacted with ammonia (B1221849) or an amine. organic-chemistry.org Given that this compound has two carboxylic acid groups, reaction with an amine could lead to the formation of a monoamide or a diamide, depending on the stoichiometry and reaction conditions employed.

The reactivity of the resulting amides would be typical for this functional group. They are generally stable but can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and use renewable resources. For a molecule like this compound, several green approaches could be envisioned for its synthesis and transformations.

One major green approach is the use of biocatalysis. The synthesis of related compounds, such as 4-hydroxyisophthalic acid, has been reported from by-products of industrial processes, representing a valorization of waste streams. Enzymatic processes, such as the use of decarboxylases, can perform highly selective reactions under mild aqueous conditions, avoiding the harsh reagents and high temperatures of traditional chemical methods. researchgate.net

Another key area of green chemistry is the use of environmentally friendly solvents and catalysts. Water is the ideal green solvent, and reactions such as boric acid-catalyzed amidations can be performed in aqueous media. nih.gov Heterogeneous catalysts are also advantageous as they can be easily recovered and reused, minimizing waste. For instance, a green esterification method has been developed using a recyclable Dowex H+/NaI system. google.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption, as demonstrated in the synthesis of 4-hydroxy-2-quinolone analogues using a non-toxic bismuth catalyst.

Biosynthesis and Metabolic Pathway Investigations

Putative Biosynthetic Routes of 2-(Carboxymethyl)-6-hydroxybenzoic acid

The formation of this compound likely begins with the shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants and microorganisms. nih.govbohrium.com This pathway provides the foundational aromatic ring structure that is subsequently modified to yield the final product.

Linkages to Shikimate Pathway Metabolites

The shikimate pathway is the primary route for the production of aromatic amino acids, including phenylalanine, and various benzoic acid derivatives. bohrium.com The pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, leading to the formation of chorismate. Chorismate is a critical branch-point intermediate from which numerous aromatic compounds are synthesized. For the biosynthesis of this compound, the journey begins with the conversion of chorismate to isochorismate by an isochorismate synthase. Subsequently, isochorismate is converted to salicylic (B10762653) acid (2-hydroxybenzoic acid) by the enzyme isochorismate pyruvate (B1213749) lyase. This establishes the initial 2-hydroxybenzoic acid scaffold of the target molecule.

Derivatives from Phenylalanine Metabolic Routes

An alternative, though likely less direct, route to the benzoic acid core could involve the metabolism of phenylalanine. nih.gov Phenylalanine, itself a product of the shikimate pathway, can be converted to cinnamic acid, which then undergoes a series of reactions to form benzoic acid. researchgate.net This benzoic acid could then be hydroxylated to form a 2-hydroxybenzoic acid intermediate. However, the direct conversion of chorismate to salicylic acid is a more direct and commonly cited pathway for the formation of 2-hydroxy-substituted benzoic acids in plants. nih.gov

Enzymatic Steps and Catalytic Conversions in Primary Metabolism

Following the formation of salicylic acid, two key modifications are necessary to arrive at this compound: hydroxylation at the 6-position and the addition of a carboxymethyl group at the 2-position.

The hydroxylation of salicylic acid to produce dihydroxybenzoic acids is a known biological process. For instance, in humans, cytochrome P450 enzymes can hydroxylate salicylic acid to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). nih.govnih.gov While the specific enzyme responsible for 6-hydroxylation of salicylic acid in the context of this putative pathway is not identified, it is plausible that a similar hydroxylase could catalyze this transformation. The formation of 2,6-dihydroxybenzoic acid has been noted as a secondary metabolite of salicylic acid. medchemexpress.com

The introduction of the carboxymethyl group is hypothesized to occur via the action of a Glycine (B1666218) N-acyltransferase (GLYAT). wikipedia.org This enzyme would first require the activation of the 6-hydroxybenzoic acid derivative to its coenzyme A (CoA) thioester, likely 6-hydroxybenzoyl-CoA. This activation is a common step in the metabolism of benzoic acids. wikipedia.org Subsequently, a Glycine N-acyltransferase would catalyze the conjugation of glycine to the 6-hydroxybenzoyl-CoA, resulting in the formation of this compound and the release of CoA.

Enzymology of Related Carboxymethyl and Hydroxybenzoic Acid Systems

The enzymatic machinery for the proposed biosynthetic steps is well-documented in various organisms, providing a strong basis for the putative pathway of this compound formation.

Studies on Glycine N-Acyltransferases and Detoxification Pathways

Glycine N-acyltransferases (GLYATs) are a family of enzymes involved in Phase II detoxification metabolism. nih.gov Their primary function is to conjugate glycine to various acyl-CoA molecules, thereby increasing their water solubility and facilitating their excretion. wikipedia.org The most well-known reaction catalyzed by GLYAT is the formation of hippuric acid from benzoyl-CoA and glycine. wikipedia.org

Studies on mammalian GLYATs have demonstrated their substrate specificity for a range of acyl-CoAs, including benzoyl-CoA and other short-chain acyl-CoAs. nih.gov While the specificity for hydroxylated benzoyl-CoAs is not extensively detailed, the general mechanism of action supports the feasibility of conjugating glycine to a 6-hydroxybenzoyl-CoA intermediate. The activity of these enzymes is crucial for xenobiotic metabolism and the detoxification of endogenous organic acids. nih.gov

| Enzyme Family | Substrates | Products | Function |

| Glycine N-Acyltransferases (GLYATs) | Acyl-CoA, Glycine | N-Acylglycine, CoA | Detoxification, Metabolism of xenobiotics and endogenous acids |

| UDP-Glycosyltransferases (UGTs) | UDP-glucose, Benzoates | Benzoate-glucosides, UDP | Modification of benzoic acids, Regulation of hormone activity |

Investigations of Glycosyltransferase Activity on Benzoates

While not directly involved in the formation of the carboxymethyl group, the activity of UDP-glycosyltransferases (UGTs) on benzoates highlights the diverse enzymatic modifications that these molecules can undergo. UGTs catalyze the transfer of a glycosyl group from a nucleotide sugar, such as UDP-glucose, to a substrate like a hydroxybenzoic acid. This glycosylation can alter the solubility, stability, and biological activity of the parent molecule. In plants, UGTs play a role in the metabolism and storage of benzoic acid derivatives, some of which are important for plant defense and signaling.

Other Enzymatic Biotransformations Relevant to the Compound Structure

While the direct enzymatic biotransformation of this compound is not extensively documented, a variety of enzymatic reactions acting on structurally similar compounds, such as other hydroxybenzoic acids, provide significant insight into potential metabolic pathways. These enzymes catalyze a range of modifications including conjugation, carboxylation, decarboxylation, and activation for further metabolism.

Coenzyme A (CoA) Ligation and Amide Formation: A critical step in the metabolism of many benzoic acid derivatives is their activation to a CoA thioester. This reaction is catalyzed by CoA ligases. For instance, 3-Hydroxybenzoate:coenzyme A ligase is known to activate 3-hydroxybenzoic acid. nih.gov This activation is often a prerequisite for subsequent modifications, such as amide bond formation. In engineered Escherichia coli, hydroxybenzoic acids are conjugated with amines like tyramine (B21549) or tryptamine. This process involves a two-step enzymatic reaction: first, the activation of the hydroxybenzoic acid by a hydroxybenzoic acid-CoA ligase (Hbad), followed by amide formation catalyzed by N-acyltransferases, such as CaSHT or OsHCT.

Carboxylation and Decarboxylation: Enzymes that add or remove carboxyl groups play a role in the metabolism of phenolic compounds. For example, 2,6-dihydroxybenzoic acid (2,6-DHBA) can be synthesized from resorcinol (B1680541) through a carboxylation reaction catalyzed by a decarboxylase. researchgate.net Conversely, certain anaerobic bacteria can decarboxylate p-hydroxybenzoic acid to phenol (B47542).

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic ring is a common enzymatic modification. The synthesis of 2,5-dihydroxybenzoic acid (gentisic acid) can be achieved through the hydroxylation of salicylic acid using potassium persulfate, a chemical process that mimics enzymatic hydroxylation reactions.

Beta-Oxidative Pathway: The core benzoic acid structure itself can be synthesized in plants via a beta-oxidative pathway, which involves the shortening of the C3 side chain of trans-cinnamic acid. This pathway utilizes enzymes such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. rupahealth.com This indicates that enzymes involved in fatty acid metabolism could potentially interact with the carboxymethyl side chain of the title compound.

The following table summarizes these relevant enzymatic biotransformations.

In Vivo and In Vitro Metabolic Fate and Derivatization

The metabolic fate of this compound involves transformations within biological systems and chemical modifications for analytical purposes.

In Vivo Metabolic Fate

Direct metabolic studies on this compound are limited. However, the metabolic pathways of structurally related substituted benzoic acids have been extensively studied and provide a predictive framework. In mammals, benzoic acid and its derivatives primarily undergo Phase II conjugation reactions before excretion. nih.gov

The most common metabolic routes are conjugation with glycine or glucuronic acid. nih.gov Benzoic acid is often conjugated with glycine in the liver to form hippuric acid, which is then excreted. hmdb.ca The specific fate—glycine conjugation versus glucuronidation—can depend on the physicochemical properties of the substituents on the benzoic acid ring. nih.gov For example, studies in rabbits on the metabolism of p-hydroxybenzoic acid revealed that its major metabolites are p-hydroxyhippuric acid (a glycine conjugate) and an ether-type glucuronide. jst.go.jp Minor metabolites included an ester-type glucuronide and p-carboxyphenyl sulfate (B86663). jst.go.jp Similarly, in cats, orally administered p-hydroxybenzoic acid is rapidly excreted in the urine almost exclusively as the glycine conjugate, p-hydroxyhippuric acid. nih.gov

In plants, hydroxybenzoic acids typically form O-glucosides. However, compounds with an ortho-hydroxyl group, a feature of this compound, tend to form glucose esters instead. researchgate.net Furthermore, gut microbiota play a significant role in the metabolism of phenolic compounds, often breaking down more complex dietary polyphenols into simpler hydroxybenzoic acids. rupahealth.com

In Vitro Derivatization

For analytical purposes, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), carboxylic acids and phenols are often chemically modified or "derivatized" to improve their analytical properties. nih.govnih.gov Derivatization can enhance chromatographic retention, improve ionization efficiency, and increase detection sensitivity. nih.govresearchgate.net

The two functional groups of this compound—the carboxylic acid and the phenol—are common targets for derivatization.

Esterification: The carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters) to increase volatility for GC analysis or to improve reverse-phase LC retention. Reagents like ethyl chloroformate (ECF) can simultaneously convert phenol hydroxyl groups into ethoxycarbonyl derivatives and carboxyl moieties into ethyl esters. mdpi.com

Amidation: Carboxylic acids can be reacted with amines to form amides. This is a common strategy in LC-MS to introduce a readily ionizable group, thereby enhancing sensitivity in positive ion mode. Derivatization agents such as aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH) are used for this purpose, often in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.com

Silylation: The acidic proton of both the carboxylic acid and the phenolic hydroxyl group can be replaced by a silyl (B83357) group (e.g., trimethylsilyl), which increases the volatility and thermal stability of the analyte for GC-MS analysis.

The following table summarizes common derivatization reagents and their applications for the analysis of phenolic carboxylic acids.

Advanced Spectroscopic Characterization and Analytical Methodologies

Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the identity and purity of 2-(Carboxymethyl)-6-hydroxybenzoic acid. This involves a combination of spectroscopic methods that probe different aspects of the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound (C₉H₈O₅), ¹H NMR and ¹³C NMR are crucial for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. Based on the structure of this compound, the following proton signals are expected:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) would depend on the electronic effects of the hydroxyl, carboxyl, and carboxymethyl substituents. The proton between the two electron-withdrawing carboxyl groups would likely be the most downfield.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) in the carboxymethyl substituent would likely appear as a singlet (unless there is restricted rotation) in the region of δ 3.5-4.5 ppm.

Acidic Protons: The protons of the two carboxylic acid groups and the phenolic hydroxyl group are acidic. In solvents like DMSO-d₆, they would appear as broad singlets at a downfield chemical shift (often >δ 10.0 ppm). Their visibility can be affected by the choice of solvent and the presence of water.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are anticipated:

Carbonyl Carbons: The carbons of the two carboxylic acid groups would resonate at the most downfield positions, typically in the range of δ 165-185 ppm.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbons attached to the oxygen-containing substituents (-OH, -COOH, -CH₂COOH) would have their chemical shifts significantly influenced by these groups, generally appearing between δ 110-160 ppm.

Methylene Carbon: The carbon of the methylene group (-CH₂-) would appear further upfield, likely in the δ 30-50 ppm range.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (3H) | 6.5 - 8.0 | Multiplets |

| Methylene (2H) | 3.5 - 4.5 | Singlet |

| Carboxyl (2H) | > 10.0 | Broad Singlet |

| Hydroxyl (1H) | > 9.0 | Broad Singlet |

| Note: Predicted values based on typical ranges for functional groups. |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₈O₅, corresponding to a monoisotopic mass of approximately 196.032 Da.

In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or [M-H]⁻ is measured.

Molecular Ion Peak: A key signal in the mass spectrum would be the molecular ion peak, confirming the molecular weight of the compound. For this acid, analysis in negative ion mode would likely show a prominent peak at m/z 195.024 [M-H]⁻.

Fragmentation Analysis: High-energy ionization techniques (like Electron Ionization) cause the molecular ion to break into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of water (H₂O, 18 Da) from the carboxylic acid and hydroxyl groups.

Loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid groups (decarboxylation).

Cleavage of the carboxymethyl group (-CH₂COOH, 59 Da).

For instance, a prominent fragment in the MS/MS spectrum of other hydroxybenzoic acids is the loss of CO₂ from the parent ion (m/z 137 → 93), a pathway that could also be anticipated for this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A very broad absorption band is expected in the range of 2500-3500 cm⁻¹. This breadth is due to the hydrogen bonding of both the carboxylic acid and phenolic hydroxyl groups. nih.gov

C=O Stretching: A strong, sharp absorption peak between 1680-1730 cm⁻¹ corresponds to the carbonyl groups of the two carboxylic acids. nih.gov Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.

C-O Stretching: Absorptions for the C-O bonds of the carboxylic acids and the phenol (B47542) will appear in the 1210-1320 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl/Carboxyl | O-H Stretch | 2500 - 3500 (Broad) |

| Carboxyl | C=O Stretch | 1680 - 1730 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carboxyl/Phenol | C-O Stretch | 1210 - 1320 |

| Note: Based on typical IR absorption ranges for organic functional groups. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the benzene ring. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region between 200 and 400 nm. For this compound, the spectrum would be influenced by the hydroxyl and carboxyl substituents on the aromatic ring. It is expected to show absorption maxima (λmax) similar to other hydroxybenzoic acids, with bands likely appearing around 210-240 nm and a second, less intense band near 300 nm. The exact position and intensity of these bands are sensitive to solvent polarity and pH.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it reveals the packing of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding. For this compound, X-ray crystallography would be expected to show extensive intermolecular hydrogen bonding involving the two carboxylic acid groups and the phenolic hydroxyl group, likely forming dimers or more complex networks, a common feature in the crystal structures of benzoic acids.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities, reaction mixtures, or complex matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile organic acids. Developing a robust HPLC method for this compound would involve optimizing several parameters.

Stationary Phase (Column): A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, would be the standard choice. researchgate.net These columns separate compounds based on hydrophobicity. The polar nature of the target compound suggests that a column with good retention for polar molecules would be beneficial.

Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous component is critical; it is usually acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention on a reversed-phase column. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with different polarities.

Detection: A UV detector is commonly used for aromatic compounds. The wavelength for detection would be set at one of the compound's absorption maxima (λmax), likely around 230 nm or 254 nm, to achieve high sensitivity. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and mass information, enhancing the certainty of identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the high polarity and low volatility of this compound, which possesses two carboxylic acid groups and a phenolic hydroxyl group, direct analysis by GC-MS is challenging. mdpi.comresearchgate.net To overcome this, a chemical derivatization step is essential to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. nih.govmdpi.com

Derivatization: The most common derivatization technique for compounds containing hydroxyl and carboxyl groups is silylation. mdpi.com In this process, active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govtandfonline.comnih.gov The derivatization reaction transforms this compound into its tris-TMS derivative, allowing for its successful volatilization and passage through the GC column.

The derivatization process for phenolic acids typically involves:

Drying the sample extract completely. nih.gov

Adding the silylating reagent (e.g., BSTFA or MSTFA) often in a solvent like pyridine. nih.gov

Incubating the mixture at a specific temperature (e.g., 37°C to 70°C) for a set time to ensure complete reaction. nih.govtandfonline.com

Fragmentation Pattern Analysis: Once derivatized, the compound is introduced into the GC-MS system. The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. For TMS-derivatized dicarboxylic and hydroxy acids, fragmentation often involves specific cleavages. chalmers.senih.gov Key fragmentation pathways for the tris-TMS derivative of this compound would likely include:

Loss of a methyl group (-CH₃): This results in a prominent ion at [M-15]⁺, which is a common fragmentation for TMS derivatives. chalmers.senih.gov

Loss of a trimethylsilyl group (-Si(CH₃)₃): This would lead to an ion at [M-73]⁺.

Loss of a trimethylsiloxy group (-OSi(CH₃)₃): This would produce an ion at [M-89]⁺.

Loss of a trimethylsilyl carboxylate group (-COOTMS): Cleavage of the ester group results in an ion at [M-117]⁺. nih.govresearchgate.net

McLafferty rearrangement: This can occur if the structure allows, leading to characteristic fragment ions. chalmers.se

The table below summarizes expected key fragment ions for the tris-TMS derivative of this compound.

| Ion Description | Mass-to-Charge Ratio (m/z) | Origin of Fragment |

| Molecular Ion (M)⁺ | 412 | Intact tris-TMS derivative |

| [M-15]⁺ | 397 | Loss of a methyl group from a TMS moiety |

| [M-73]⁺ | 339 | Loss of a trimethylsilyl group |

| [M-117]⁺ | 295 | Loss of a trimethylsilyl carboxylate group |

| TMS-related ions | 73, 147 | Fragments characteristic of the TMS group itself |

This table is illustrative and based on common fragmentation patterns of TMS-derivatized organic acids. chalmers.senih.govresearchgate.net

This GC-MS approach, following derivatization, is highly sensitive and can be used for both qualitative identification and quantitative analysis of this compound in complex mixtures. nih.govnih.gov

Capillary Electrophoresis for Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, making it an excellent method for assessing the purity of ionizable compounds like this compound. nih.govresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov

For a compound with two carboxylic acid groups and one phenolic hydroxyl group, its charge will be highly dependent on the pH of the background electrolyte (BGE). In a sufficiently basic buffer, all three acidic protons will be dissociated, giving the molecule a net charge of -3 and allowing it to migrate against the electroosmotic flow (EOF) in a typical bare fused-silica capillary.

Micellar Electrokinetic Chromatography (MEKC): A powerful mode of CE for analyzing both charged and neutral impurities is Micellar Electrokinetic Chromatography (MEKC). wikipedia.orglongdom.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov This forms micelles that act as a pseudo-stationary phase. longdom.org Separation is then based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov

This technique is particularly useful for purity assessment as it can simultaneously separate the main compound from potential impurities that may have different hydrophobicities or charge states, including:

Neutral degradation products or precursors.

Isomeric impurities with slight differences in structure.

Related substances with varying numbers of acidic groups.

Method Parameters for Purity Assessment: A typical MEKC method for assessing the purity of a compound like this compound would involve optimizing several parameters:

| Parameter | Typical Conditions/Considerations | Purpose |

| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffer | To maintain a stable pH and carry the current. |

| pH | 8-10 | Ensures deprotonation of acidic groups and generates a stable EOF. |

| Surfactant | Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudo-stationary phase. wikipedia.org |

| Applied Voltage | 15-30 kV | Drives the separation; higher voltage leads to faster analysis but more Joule heating. nih.gov |

| Capillary Temperature | 20-30 °C | Affects viscosity and migration times; must be controlled for reproducibility. |

| Detection | UV/Diode Array Detector (DAD) | Monitors the absorbance at a specific wavelength (e.g., around 210 nm for carboxyl groups or ~280-300 nm for the phenolic ring). nih.govscispace.com |

The high efficiency of CE provides sharp peaks, allowing for the detection and quantification of even minor impurities, making it a valuable tool for quality control and stability studies. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been shown to be effective for separating related hydroxybenzoic acids and their derivatives with high sensitivity. nih.gov

Electrochemical and Sensor-Based Detection Systems

The electrochemical properties of this compound, stemming from its electroactive phenolic hydroxyl group, allow for its detection and quantification using electrochemical sensors. nih.gov These methods are often rapid, sensitive, and cost-effective. Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. nih.govmdpi.com

The fundamental principle involves applying a potential to an electrode and measuring the resulting current as the analyte is oxidized (or reduced) at the electrode surface. nih.gov For phenolic compounds, the process is typically an oxidation of the hydroxyl group. nih.govmdpi.com

Sensor Development: The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials or polymers. nih.govresearchgate.net For instance, carbon paste electrodes (CPE) modified with Fe₃O₄ nanoparticles have been used for the sensitive determination of various phenolic compounds. mdpi.comnih.gov These modifications can increase the electrode's surface area, improve electron transfer kinetics, and lower the overpotential required for oxidation, thereby enhancing the sensitivity and selectivity of the measurement. mdpi.com

Analytical Performance: Electrochemical sensors can achieve low limits of detection (LOD), often in the sub-micromolar range. nih.gov The relationship between the peak current and the analyte concentration is typically linear over a specific range, which allows for quantitative analysis. mdpi.com The oxidation potential can also provide qualitative information, as it is characteristic of the specific phenolic structure. nih.gov

A study on a related compound, 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, demonstrated the utility of cyclic voltammetry in investigating its electrochemical properties at a glassy carbon electrode. nih.gov Similarly, voltammetric sensors have been developed for other phenolic acids, demonstrating clear oxidation peaks under specific pH conditions. researchgate.net

| Technique | Information Provided | Advantages |

| Cyclic Voltammetry (CV) | Redox potentials, reaction reversibility | Provides fundamental information on the electrochemical behavior. nih.gov |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis | High sensitivity, lower detection limits, better resolution of peaks. nih.govmdpi.com |

| Square Wave Voltammetry (SWV) | Quantitative analysis | Fast, sensitive, and effective at discriminating against background currents. nih.govmdpi.com |

Quantitative Analytical Methodologies

For accurate quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique. helixchrom.com Specifically, reversed-phase HPLC (RP-HPLC) coupled with a suitable detector is the method of choice. scispace.com

High-Performance Liquid Chromatography (HPLC): In a typical RP-HPLC method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. bohrium.comresearchgate.net The separation of this compound from other components is achieved by optimizing the mobile phase composition.

A validated HPLC method for organic acids would typically include the following parameters: scispace.combohrium.comcore.ac.uk

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating moderately polar organic molecules. scispace.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., with formic or phosphoric acid) | The organic modifier controls the retention time, while the acid suppresses the ionization of the carboxyl groups to ensure sharp, symmetrical peaks. scispace.commdpi.comvu.edu.au |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to separate complex mixtures. scispace.combohrium.com |

| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for standard analytical columns. scispace.comcore.ac.uk |

| Detection | UV/Diode Array Detector (DAD) at ~210 nm or ~280 nm | Detection at 210 nm is common for carboxylic acids, while the higher wavelength is selective for the aromatic ring. scispace.commdpi.com |

| Column Temperature | 25 - 35 °C | Maintained at a constant temperature to ensure reproducible retention times. mdpi.comlongdom.org |

Method Validation: A quantitative method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bohrium.comcore.ac.uklongdom.org For similar organic acids, HPLC methods have demonstrated excellent linearity (r² > 0.99), precision (RSD < 5%), and recovery (82-110%). bohrium.comcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For even higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique allows for quantification using multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. vu.edu.au An LC-MS/MS method for a similar hydroxybenzoic acid derivative used an MRM transition of m/z 137 → 93. vu.edu.au This approach provides extremely low detection limits and is considered the gold standard for trace quantitative analysis. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(Carboxymethyl)-6-hydroxybenzoic acid, might interact with a biological macromolecule, like a protein or enzyme.

Despite the utility of this method, no specific molecular docking studies featuring this compound as the ligand have been identified in the reviewed literature. Consequently, there is no available data on its binding affinities, preferred binding poses, or specific amino acid interactions with any known biological targets.

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods are fundamental to understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often employed to calculate properties like HOMO-LUMO energy gaps, electrostatic potential surfaces, and reactivity indices. A targeted search for DFT studies on this compound yielded no specific results. While research exists on the closely related compound 2-(carboxymethyl)benzoic acid, the presence of the hydroxyl group at the 6-position on the target compound would significantly alter its electronic properties, making direct comparisons invalid researchgate.net. Therefore, no data on the electronic structure or DFT-derived reactivity descriptors for this compound can be presented.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum chemistry approaches for studying molecular properties. Ab initio methods are based on first principles without the inclusion of experimental parameters, while semi-empirical methods use a simplified formalism and parameters derived from experimental data to increase computational speed. No publications detailing the application of either ab initio or semi-empirical methods to study this compound were found.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These techniques are crucial for understanding a molecule's flexibility and its behavior in a dynamic environment, such as in solution.

There are no published studies on the conformational analysis or molecular dynamics simulations of this compound. As a result, information regarding its stable conformers, dynamic behavior, and interactions with solvent molecules remains uncharacterized through these computational approaches.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity. Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models are used to predict the activity of new compounds based on their structural features. A literature search did not uncover any SAR or QSAR studies that include this compound. Therefore, there are no predictive models or established relationships between its structural features and any specific biological activity.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are frequently used to map out the pathways of chemical reactions, identifying transition states and calculating activation energies. This provides a detailed understanding of how a reaction occurs at the molecular level. No computational studies elucidating the reaction mechanisms involving this compound could be located in the scientific literature.

Bioactivity and Biological Interaction Mechanisms Mechanistic and Foundational Research

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds like hydroxybenzoic acids is a cornerstone of their bioactivity. This activity is primarily linked to the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. nih.gov

Direct Mechanisms:

Hydrogen Atom Donation: The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. This process results in a more stable, resonance-stabilized phenoxyl radical, effectively halting the propagation of radical chain reactions that can damage cellular components like lipids, proteins, and DNA. researchgate.netnih.gov The electron-withdrawing nature of a carboxyl group can sometimes negatively influence this hydrogen-donating ability. ffhdj.com

Metal Ion Chelation: Some phenolic compounds can chelate transition metal ions, such as iron (Fe²⁺). By binding to these metals, they prevent their participation in reactions like the Fenton reaction, which generates highly reactive hydroxyl radicals. researchgate.net

Indirect Mechanisms:

NRF2 Pathway Activation: Hydroxybenzoic acids can activate the Nrf2 signaling pathway. nih.govnih.gov This pathway upregulates the production of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which form the body's natural defense system against oxidative stress. researchgate.netnih.gov

The antioxidant activity of hydroxybenzoic acid derivatives is highly dependent on their specific structure. Generally, an increase in the number of hydroxyl groups enhances antioxidant capacity. nih.govresearchgate.net For instance, gallic acid, with three hydroxyl groups, demonstrates higher antiradical activity than protocatechuic acid, which has two. nih.gov The position of these groups is also crucial; dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions relative to the carboxyl group often show stronger activity against superoxide radicals. nih.gov

Antimicrobial Activity Profiles and Mode of Action

Hydroxybenzoic acids and their derivatives are recognized for their antimicrobial properties against a spectrum of bacteria and fungi. globalresearchonline.netsemanticscholar.org

Mode of Action: The primary antimicrobial mechanism of phenolic acids involves the disruption of the bacterial cell membrane. mdpi.com This can occur through several processes:

Membrane Permeabilization: The compounds can increase the permeability of the cell membrane, leading to the leakage of essential intracellular components such as nucleic acids, proteins, and ions. mdpi.com

Surface Polarity Alteration: Phenolic acids can change the surface electron acceptors of bacteria, affecting membrane polarity. This mechanism may be more effective against Gram-negative bacteria. dergipark.org.tr

Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, such as those involved in DNA replication or energy metabolism. mdpi.com

Cytoplasmic Acidification: The acidic nature of these compounds can contribute to the acidification of the bacterial cytoplasm, disrupting cellular functions. nih.gov

The effectiveness of these compounds is influenced by their chemical structure. For example, increasing the length of an alkyl chain in esters of p-hydroxybenzoic acid (parabens) increases their antimicrobial effect by reducing polarity and facilitating passage across the microbial cell wall. globalresearchonline.net Lipophilicity is a significant factor, as it influences the compound's ability to penetrate the lipid-rich bacterial membranes. globalresearchonline.netmdpi.com

Antimicrobial Activity of Selected Phenolic Acids

| Compound | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | Inhibition of growth (IC50: 160 µg/mL) | nih.gov |

| Sinapic acid | Various bacteria and C. albicans | Inhibition zone: 9.00-27.00 mm; MIC: 18.00-72.00 mg/ml | ijpbp.com |

| Gallic acid & Ferulic acid | E. coli, S. aureus, L. monocytogenes, P. aeruginosa | Disruption of cell membranes | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | S. haemolyticus (MRSH) and E. coli | Moderate activity (MIC = 100 μg/mL) | mdpi.com |

Enzyme Modulation and Specific Inhibition Studies

Research on Acetylcholinesterase Inhibition by Hydroxybenzoic Acids

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Numerous studies have demonstrated that various hydroxybenzoic acids can act as AChE inhibitors. nih.govfrontiersin.orgresearchgate.net

The inhibitory activity of these compounds is reversible and varies significantly based on their structure. nih.govresearchgate.net Research involving a range of 16 different hydroxybenzoic acids showed that their inhibitory concentrations (IC50) against AChE ranged from 5.50 to 34.19 µmol/µmol of the enzyme. nih.govnih.gov The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive. nih.govfrontiersin.org Molecular docking studies suggest that these compounds can interact with key sites on the AChE enzyme, including the catalytic site and the peripheral anionic site, the latter of which is also implicated in the formation of amyloid plaques. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibitory Activity of Various Hydroxybenzoic Acids

| Compound | IC50 (µmol/µmol of AChE) | Reference |

|---|---|---|

| Methyl syringinate | 5.50 | nih.govnih.gov |

| 4-Hydroxyphenylacetic acid | 6.24 | nih.gov |

| Homovanillic acid | 6.45 | nih.gov |

| Nordihydroguaiaretic acid | 6.47 | nih.gov |

| Gentisic acid | 8.02 | nih.gov |

Glycosidase Inhibition by Carboxymethyl Derivatives

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption, which is a therapeutic approach for managing type 2 diabetes. tandfonline.com While direct studies on 2-(Carboxymethyl)-6-hydroxybenzoic acid are lacking, research on related structures provides insight into potential activity.

The structure-activity relationship for glycosidase inhibitors is complex and highly specific. scilit.comnih.gov For example, in studies of bergenin (B1666849) derivatives, which link a benzoic acid moiety to another structure, the substituents on the benzoic ring were found to be critical factors in determining the α-glucosidase inhibitory activity. tandfonline.com Similarly, studies on other classes of compounds like flavonoids show that specific hydroxylation patterns are key to their inhibitory potency. nih.gov Computational and kinetic studies are often used to predict and confirm how these inhibitors bind to the enzyme's active site, with many acting as noncompetitive or uncompetitive inhibitors. tandfonline.comnih.gov The presence of a carboxymethyl group could influence the binding affinity and specificity of the parent hydroxybenzoic acid molecule to the glycosidase enzyme, but this requires experimental validation.

Investigations into Other Metabolic Enzyme Interactions

Hydroxybenzoic acids can interact with a variety of other metabolic enzymes. One of the most significant interactions is their role as a precursor in the biosynthesis of Coenzyme Q (CoQ), an essential component for cellular energy production in mitochondria. mdpi.comfrontiersin.org The enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase uses 4-hydroxybenzoic acid to initiate the CoQ synthesis pathway. nih.govfrontiersin.org

Beyond this central role, hydroxybenzoic acids and their derivatives have been shown to modulate other enzymes. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) is a well-known inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which suppresses the production of pro-inflammatory prostaglandins. Other derivatives have been investigated for their inhibitory effects on enzymes like urease and tyrosinase. researchgate.net The specific structure of this compound, with its unique substitution pattern, suggests it could have distinct interactions with various metabolic enzymes, though this remains an area for future research.

Interactions with Cellular Pathways and Molecular Targets

The biological effects of hydroxybenzoic acids are mediated through their interaction with various cellular signaling pathways and molecular targets. These interactions can influence fundamental processes such as inflammation, cell proliferation, and cellular defense mechanisms.

Phenolic acids are known to act as signaling molecules in various biological systems. nih.gov Key pathways influenced by hydroxybenzoic acid derivatives include:

Inflammatory Pathways: These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govmdpi.com This is often achieved by regulating key signaling pathways such as the NF-κB pathway. nih.govnih.gov Salicylic acid, for example, is known to inhibit COX-2 activity, a key enzyme in the inflammatory cascade.

Cell Growth and Proliferation Pathways: Certain hydroxybenzoic acids have been shown to influence pathways that control cell growth and survival, such as the PI3K/Akt, MAPK, and STAT3 signaling pathways. nih.govmdpi.com

Cellular Defense Pathways: As mentioned previously, hydroxybenzoic acids can activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and strengthens cellular defenses against oxidative stress. nih.gov

Quorum Sensing and Virulence: In microorganisms, 4-hydroxybenzoic acid has been identified as a signaling molecule in quorum sensing systems, which regulate bacterial physiology and virulence. It can control the expression of a wide range of genes related to biofilm formation and pathogenicity. nih.govfrontiersin.org It has also been shown to interfere with signaling pathways in fungi, such as the cAMP-dependent pathway in Candida albicans. nih.gov

The specific molecular targets for phenolic compounds are diverse and can include enzymes, transcription factors, and other proteins involved in microbial metabolism and virulence. mdpi.comfrontiersin.org The unique structure of this compound would determine its specific interactions and subsequent effects on these cellular pathways.

Research Findings on this compound Remain Elusive

Despite extensive searches of scientific literature, specific information regarding the bioactivity and biological interaction mechanisms of the chemical compound this compound, particularly its role in regulating biochemical processes and signaling cascades, is not available in the public domain.

Initial investigations into the biological effects of this specific hydroxybenzoic acid derivative did not yield any detailed research findings or data. Broader searches encompassing related keywords such as "carboxymethylated salicylic acid signaling" and "biological activity of carboxymethylated phenols" also failed to provide specific insights into the compound .

Hydroxybenzoic acids, as a class of compounds, are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com Research on various isomers of hydroxybenzoic acid has pointed to their ability to influence cellular signaling. For instance, certain dihydroxybenzoic acids have been shown to activate the Nrf2 signaling pathway, which is crucial for antioxidant defense. nih.gov Additionally, some hydroxybenzoic acids can interact with hydroxycarboxylic acid receptors, playing a role in metabolic regulation. nih.gov

Salicylic acid (2-hydroxybenzoic acid), a structurally similar compound, is a well-studied signaling molecule, particularly in plants, where it is a key hormone in defense responses against pathogens. cornell.edunih.govresearchgate.net The signaling pathways involving salicylic acid in plants are complex and have been the subject of extensive research. cornell.edunih.govmdpi.com However, the introduction of a carboxymethyl group at the 6-position of the benzoic acid ring, as in this compound, creates a distinct chemical entity. The biological effects of this specific modification have not been documented in the available scientific literature.

While general information on the bioactivity of phenolic compounds and their derivatives is abundant, the absence of specific studies on this compound prevents a detailed analysis of its impact on biochemical processes and signaling cascades. nih.goveurekaselect.comresearchgate.net Consequently, the creation of data tables and a thorough discussion of its mechanistic and foundational research, as requested, cannot be fulfilled at this time. Further experimental research is required to elucidate the potential biological roles of this particular compound.

Applications in Materials Science and Industrial Chemistry

Utilization in Polymer Chemistry and Advanced Materials

The presence of both hydroxyl and carboxylic acid functional groups enables 2-(Carboxymethyl)-6-hydroxybenzoic acid to participate in polymerization reactions and to be grafted onto other polymer backbones, imparting new properties to the resulting materials.

This compound can serve as a monomer in the synthesis of polyaromatic esters, also known as polyesters. The hydroxyl group can react with a carboxylic acid group (or its derivative), and its two carboxyl groups can react with hydroxyl groups on other monomers, to form ester linkages. This process, known as condensation polymerization, allows the molecule to be incorporated into a polymer chain.

The structure of this monomer can introduce specific properties into the resulting polyester. The aromatic ring contributes to thermal stability and rigidity, while the pendant carboxymethyl group can serve as a site for further modification or can influence the polymer's solubility and chelation properties. For instance, the synthesis of liquid crystal polymers (LCPs) often involves the polycondensation of hydroxybenzoic acids, such as 4-hydroxybenzoic acid, with other aromatic monomers. The resulting materials exhibit high thermal resistance and mechanical strength. While not identical, the principles of using hydroxybenzoic acids in LCPs demonstrate the potential role of substituted analogs like this compound in creating high-performance polymers with tailored functionalities.

The "carboxymethyl" group is central to modifying biopolymers to enhance their properties. Carboxymethylation is a chemical process that introduces carboxymethyl (–CH₂–COOH) groups onto the polymer backbone, often targeting hydroxyl groups. This modification is widely applied to natural polysaccharides like cellulose (B213188) and hemicellulose to improve their water solubility, biocompatibility, and bioactivity. nih.govnih.gov

Carboxymethyl hemicellulose (CMH) is a prime example of such a modification. The process typically involves reacting hemicellulose with chloroacetic acid in an alkaline medium. This introduces carboxymethyl ether linkages at the hydroxyl sites of the polysaccharide. The resulting CMH exhibits significantly increased water solubility and new functional properties, making it suitable for applications in:

Biocomposite Films: CMH can be used to create biodegradable films for food packaging, helping to preserve fresh fruit by providing a barrier that reduces oxidation and inhibits microbial growth. nih.gov

Hydrogels: Carboxymethylated biopolymers are excellent candidates for forming hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. mdpi.com These hydrogels are explored for use in drug delivery and agricultural applications. nih.govmdpi.com

Enhanced Bioactivity: Studies on other carboxymethylated polysaccharides have shown that the modification can enhance biological activities, such as antioxidant and antitumor properties. frontiersin.orgnih.gov The introduction of the carboxymethyl group can alter the polymer's molecular weight and charge, which in turn can improve its therapeutic potential. nih.govnih.gov

The structure of this compound contains the very functional group used in these advanced biopolymer modifications, highlighting the chemical principles behind its utility.

Role as Chemical Intermediates for Specialty Compounds

With its distinct functional groups, this compound is a valuable chemical intermediate for the synthesis of more complex specialty compounds. Molecules with multiple reactive sites are foundational in organic synthesis for building larger, high-value molecules used in pharmaceuticals, agrochemicals, and dyes.

Salicylic (B10762653) acid (2-hydroxybenzoic acid), a closely related compound, is a well-established intermediate in numerous industries. scispace.com It serves as a precursor for the production of:

Pharmaceuticals: Including aspirin (B1665792) (acetylsalicylic acid) and methyl salicylate (B1505791) (oil of wintergreen).

Dyes: Used in the synthesis of various mordant and direct dyes.

Pesticides: A building block for certain organophosphorus insecticides and rodenticides. scispace.com

The presence of an additional carboxymethyl group in this compound provides an extra handle for chemical reactions, allowing for the creation of derivatives with potentially novel properties. This makes it an attractive starting material for chemists designing new molecules with specific functions, such as targeted biological activity or unique material characteristics.

Catalytic Support and Mediator Roles in Chemical Reactions

The functional groups on this compound allow it to participate in catalytic processes, either as part of a catalyst's structure or as a mediator. The carboxyl and hydroxyl groups can act as ligands, binding to metal ions to form metal complexes. These complexes can function as catalysts in various organic reactions.

For example, metal-organic frameworks (MOFs) have been synthesized using p-hydroxybenzoic acid as the organic linker. These MOFs have demonstrated catalytic activity in reactions like the ring-opening polymerization of lactones. acs.org The structure of the hydroxybenzoic acid linker is crucial for forming the three-dimensional framework and influencing the catalytic performance.

Furthermore, in processes like catalytic wet air oxidation (CWAO) for wastewater treatment, aromatic carboxylic acids such as p-hydroxybenzoic acid are often studied as model pollutants. The efficiency of their degradation depends on the catalyst, which frequently consists of metal nanoparticles (like ruthenium) on a support material. nih.gov While in this context the molecule is a substrate, the study of its interaction with catalytic surfaces provides insight into how such molecules can be integrated into or affect catalytic systems. The chelating ability of this compound suggests its potential use in creating or modifying catalysts for specific applications.

Environmental Chemistry Applications and Degradation Studies

Understanding the environmental fate of aromatic carboxylic acids is crucial for managing industrial effluents and pollution. Compounds like this compound are subject to degradation through both biological and chemical pathways.

Biodegradation: Microorganisms in soil and water can utilize aromatic compounds as a carbon source. Studies on p-hydroxybenzoic acid (PHBA) have identified specific bacterial strains, such as Herbaspirillum aquaticum, that can completely degrade it. nih.gov The degradation often proceeds through intermediates like protocatechuate, which is then further broken down via ring-cleavage pathways. nih.gov The specific degradation pathway and rate for this compound would depend on its unique structure, but its components (a hydroxylated benzoic acid) are known to be biodegradable.

Chemical Degradation: Advanced Oxidation Processes (AOPs) are effective methods for breaking down persistent organic pollutants in water. Research on the degradation of 2-hydroxybenzoic acid has shown that processes like the Fenton reaction (using iron ions and hydrogen peroxide) can achieve rapid degradation. These processes generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and eventual mineralization into carbon dioxide and water.

The data from these studies help predict the environmental persistence of this compound and inform the development of effective remediation strategies for water contaminated with similar phenolic compounds.

| Compound | Degradation Method | Key Findings | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid (PHBA) | Biodegradation (Herbaspirillum aquaticum) | Complete degradation of 500 mg/L within 18 hours. Proceeds via protocatechuate ortho-/meta-cleavage pathway. | nih.gov |

| 2-Hydroxybenzoic acid | Advanced Oxidation (Fenton Process) | Highly effective under acidic conditions, following first-order kinetics. Six-fold faster than UV/H₂O₂ process. |

Niche Applications in Chemical Sensor Development

The functional groups of this compound make it a candidate for use in the development of chemical sensors. The carboxyl and hydroxyl groups can be used to anchor the molecule to a sensor surface (such as gold or carbon nanotubes) or to interact selectively with target analytes.

The general approach involves modifying an electrode or sensor chip with a layer of functional molecules. These molecules create a recognition surface that can bind to a specific substance, leading to a measurable signal, such as a change in current, potential, or optical properties.

Examples from related compounds illustrate this potential:

Functionalized Surfaces: Benzoic acid derivatives, such as 4-aminobenzoic acid, have been used to functionalize carbon nanotubes for electrochemical sensors that can detect biologically important molecules like ascorbic acid and uric acid. nih.govnih.gov

Biosensors: A synthetic biosensor has been developed in yeast to detect various benzoic acid derivatives, including salicylic acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid, by correlating their presence to a fluorescent output. mdpi.comnih.gov This demonstrates the principle of specific molecular recognition.

Carboxymethylated Coatings: Carboxymethylated polymers like carboxymethyl dextran (B179266) and carboxymethyl chitosan (B1678972) are widely used to create hydrophilic, functional surfaces for biosensors. These coatings provide a matrix for immobilizing antibodies or enzymes while resisting non-specific binding, improving sensor performance.